Nociceptin (1-13), amide is classified as a neuropeptide and is primarily associated with the nociceptin/orphanin FQ receptor (NOP receptor), which is a member of the G-protein coupled receptor family. This compound was first identified in the mid-1990s and has since been the subject of extensive research due to its unique properties and potential therapeutic applications .
The synthesis of nociceptin (1-13), amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:
The molecular structure of nociceptin (1-13), amide features a linear arrangement of amino acids with specific stereochemistry that contributes to its biological function. The peptide's helical structure is indicated by circular dichroism spectroscopy, showing characteristic minima at 205 nm and 227 nm, which suggest helical conformations .
The structural data includes:
Nociceptin (1-13), amide can undergo various chemical reactions that modify its structure for research purposes:
Nociceptin (1-13), amide exerts its effects primarily through binding to the nociceptin/orphanin FQ receptor (NOP). Upon binding, it activates intracellular signaling pathways mediated by G-proteins, leading to various physiological responses such as modulation of pain perception, anxiety regulation, and influence on reward mechanisms.
The mechanism includes:
Nociceptin (1-13), amide exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and for ensuring accurate experimental results.
Nociceptin (1-13), amide has several scientific applications:
The identification of nociceptin (N/OFQ) and its receptor (NOP, also termed ORL1) in 1995 marked a breakthrough in neuropharmacology, achieved through reverse pharmacology approaches. Researchers isolated this endogenous ligand after cloning the orphan G protein-coupled receptor (GPCR) ORL1 in 1994, which shared ~50% homology with classical opioid receptors (μ, δ, κ) yet displayed insensitivity to opioid ligands [2] [3] [7]. Nociceptin (1-13), amide (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂) emerged as a key fragment in structure-activity studies, retaining full efficacy of the full-length heptadecapeptide (N/OFQ(1-17)) at the NOP receptor. This amidated 13-residue peptide demonstrated equipotency to N/OFQ(1-17) in bioassays while exhibiting enhanced metabolic stability due to C-terminal amidation, which prevents enzymatic degradation [1] [5]. The NOP receptor was formally classified as the fourth member of the opioid receptor family (NOP) by the IUPHAR, acknowledging its structural kinship but functional divergence from opioid pathways [3] [7].
Nociceptin (1-13), amide shares significant sequence homology with dynorphin A (a κ-opioid receptor agonist), particularly in the N-terminal message domain ("Phe-Gly-Gly-Phe" vs. opioid "Tyr-Gly-Gly-Phe"). Critical differences, however, dictate receptor selectivity:
Table 1: Structural Comparison of Nociceptin (1-13), Amide and Dynorphin A
Feature | Nociceptin (1-13), Amide | Dynorphin A (1-13) |
---|---|---|
Sequence | FGGFTGRKSAKLM-NH₂ | YGGFMRRIRPKLK |
N-Terminal Message Domain | Phe¹-Gly²-Gly³-Phe⁴ | Tyr¹-Gly²-Gly³-Phe⁴ |
Key Cationic Residues | Arg⁸, Arg¹², Lys⁹, Lys¹³ | Arg⁶, Arg⁷, Lys¹³ |
Receptor Specificity | Selective for NOP (EC₅₀ ~1 nM) | Selective for κ-opioid (Kd ~1 nM) |
Metabolic Stability | Enhanced via C-terminal amidation | Susceptible to carboxypeptidases |
Nociceptin (1-13), amide modulates diverse physiological processes through central and peripheral NOP receptors:
Table 2: Functional Roles of Nociceptin (1-13), Amide
System | Effect | Mechanism |
---|---|---|
CNS | ||
- Stress Response | Attenuates stress-induced analgesia | Inhibits PAG opioid circuits |
- Mood | Anxiolytic, pro-depressant | Modulates amygdala/BNST GABA release |
- Addiction | Reduces drug reward (alcohol, cocaine) | Inhibits VTA dopamine neurons |
Peripheral | ||
- Cardiovascular | Hypotension (rodents) | Vasodilation via K⁺ channel activation |
- Renal | Diuresis/natriuresis | Antagonizes vasopressin in collecting ducts |
- Gastrointestinal | Delayed gastric emptying | Inhibits enteric neuron excitability |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2